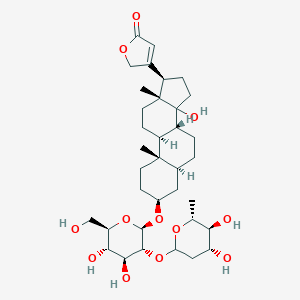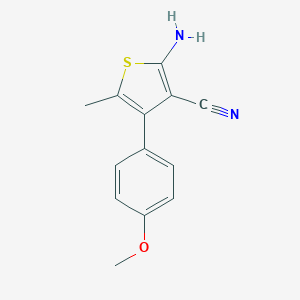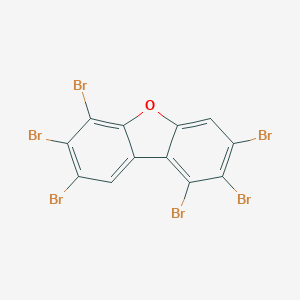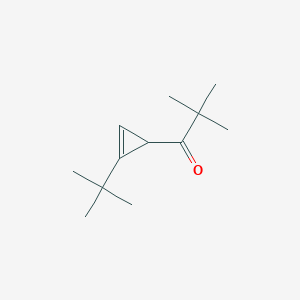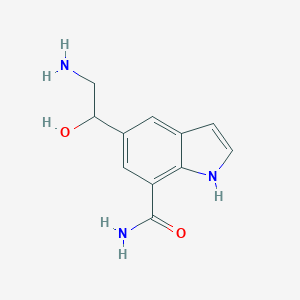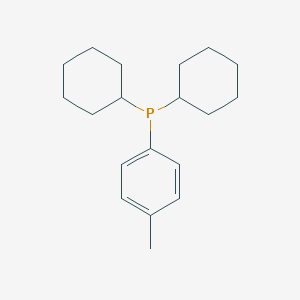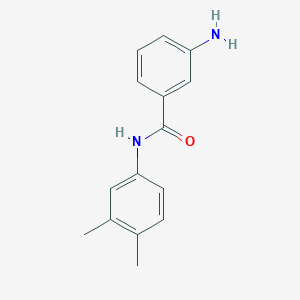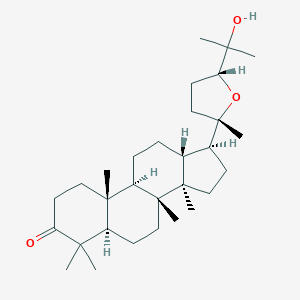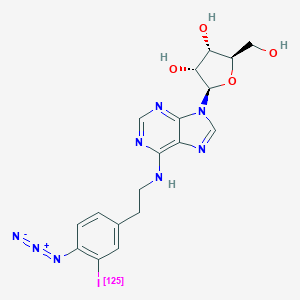
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride, also known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic drug that is commonly used in research laboratories. This drug is a synthetic compound that acts as a selective antagonist of muscarinic acetylcholine receptors. It has a wide range of applications in scientific research, including neuroscience, pharmacology, and toxicology.
作用機序
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate acts as a selective antagonist of muscarinic acetylcholine receptors. It binds to the receptor and prevents the binding of acetylcholine, thereby blocking the downstream signaling pathway. This results in a decrease in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes such as heart rate, digestion, and respiratory rate.
生化学的および生理学的効果
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of acetylcholine and other neurotransmitters, inhibit the activity of certain enzymes, and alter the expression of various genes. Physiologically, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been shown to cause a decrease in heart rate, blood pressure, and gastrointestinal motility.
実験室実験の利点と制限
One advantage of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its high selectivity for muscarinic acetylcholine receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has a long half-life and can be administered orally, making it convenient for use in animal studies.
One limitation of using 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate in lab experiments is its potential for off-target effects. While it is highly selective for muscarinic receptors, it may still interact with other receptors or enzymes in the body. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may have different effects in different animal models, making it difficult to generalize findings across species.
将来の方向性
There are several future directions for research involving 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate. One area of interest is the role of muscarinic receptors in the development and progression of neurodegenerative diseases such as Alzheimer's disease. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate may be useful in investigating the effects of muscarinic receptor blockade on other physiological systems, such as the immune system or the endocrine system. Finally, further research is needed to fully understand the potential off-target effects of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate and to develop more selective compounds for use in scientific research.
合成法
The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate involves the reaction of 1,1-Diphenylbutanol with dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfate to give the final product.
科学的研究の応用
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate is commonly used in scientific research as a tool to study the role of muscarinic acetylcholine receptors in various physiological and pathological processes. It has been used to investigate the effects of muscarinic receptor activation on neurotransmitter release, synaptic plasticity, and cognitive function. Additionally, 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride Methylsulfate has been used to study the role of muscarinic receptors in the development and progression of diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
特性
CAS番号 |
101491-78-5 |
|---|---|
製品名 |
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride |
分子式 |
C21H29ClN2O2 |
分子量 |
376.9 g/mol |
IUPAC名 |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H |
InChIキー |
ZUAZLBFYMXVODD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
正規SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
同義語 |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



